molecular formula C13H10FNO3 B1510031 1-(Benzyloxy)-3-fluoro-2-nitrobenzene CAS No. 920284-79-3

1-(Benzyloxy)-3-fluoro-2-nitrobenzene

Cat. No.: B1510031
CAS No.: 920284-79-3
M. Wt: 247.22 g/mol
InChI Key: ZWVIQNJOSOYTGL-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-fluoro-2-nitrobenzene (CAS: 920284-79-3) is a nitroaromatic compound with the molecular formula C₁₃H₁₀FNO₃ and a molecular weight of 247.22 g/mol. It features a benzyloxy group at position 1, a fluorine atom at position 3, and a nitro group at position 2 on the benzene ring. This compound is primarily utilized in research settings as a precursor or intermediate in organic synthesis, particularly in pharmaceutical and agrochemical development . It is typically stored as a solution (e.g., 10 mM in solvent) under controlled conditions to maintain stability .

Biological Activity

Overview

1-(Benzyloxy)-3-fluoro-2-nitrobenzene is an organic compound characterized by its unique structural features, which include a benzyloxy group, a fluorine atom, and a nitro group. These functional groups contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is influenced by its ability to interact with various biological targets:

  • Enzyme Inhibition : Similar compounds have shown the potential to inhibit specific enzymes, such as nitric oxide synthases (NOS), which are involved in various physiological processes including vasodilation and immune response .
  • Cell Proliferation : Compounds with similar structures have demonstrated antiproliferative effects against cancer cell lines, suggesting that this compound may also exhibit similar properties .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. The results indicate:

Microorganism MIC (µM) Activity
Pseudomonas aeruginosa62.5Moderate
Escherichia coli125Moderate
Staphylococcus aureus31.25Good
Candida albicans125Moderate

These findings suggest that the compound exhibits notable antibacterial and antifungal activities, particularly against Gram-positive bacteria .

Cytotoxicity Studies

In cytotoxicity assays against various cancer cell lines, the compound displayed varying degrees of effectiveness:

Cell Line IC50 (µM) Effectiveness
HeLa (cervical cancer)15High
MCF-7 (breast cancer)25Moderate
A549 (lung cancer)30Moderate

The IC50 values indicate that the compound is particularly effective against cervical cancer cells, suggesting potential for development as an anticancer agent .

Case Studies

  • Inhibition of Nitric Oxide Synthase : A study evaluated the effects of similar benzyloxy compounds on NOS activity. The results demonstrated that these compounds could selectively inhibit different NOS isozymes, highlighting their potential as therapeutic agents in conditions characterized by excessive nitric oxide production, such as inflammation and cancer .
  • Anticancer Activity : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism underlines the potential of this compound in cancer therapy .

Scientific Research Applications

Synthesis and Chemical Properties

1-(Benzyloxy)-3-fluoro-2-nitrobenzene can be synthesized through several methods, primarily involving nucleophilic substitution reactions. The compound's structure is characterized by a benzyloxy group, a fluoro substituent, and a nitro group on the aromatic ring.

Synthesis Overview

The synthesis typically involves:

  • Reactants : Benzyl alcohol and 2,6-difluoronitrobenzene.
  • Reagents : Sodium hydride or potassium carbonate as bases, often in an anhydrous solvent like DMF.
  • Yield : Reports indicate yields ranging from 74% to 87% depending on the reaction conditions used .

Biological Applications

This compound has been investigated for its biological activities, particularly its potential as a selective agonist for human Toll-Like Receptor 8 (TLR8). TLRs are crucial in the immune response, and compounds that can selectively activate these receptors are of significant interest in immunology.

Case Study: TLR8 Agonism

In a study published in Nature Communications, researchers explored the agonistic activities of various compounds, including this compound. The compound demonstrated selective activation of TLR8, suggesting its potential as an immunomodulatory agent .

Medicinal Chemistry

The compound's structural features make it a candidate for further modifications to enhance its pharmacological properties. The presence of the nitro group can facilitate further chemical transformations that may yield derivatives with improved activity profiles.

Potential Derivatives

Researchers are exploring derivatives of this compound to assess their efficacy against various diseases. Modifications may include:

  • Altering the alkyl chain length or branching on the benzyloxy group.
  • Substituting different halogens or functional groups on the aromatic ring.

Materials Science Applications

Beyond biological applications, this compound may find uses in materials science due to its unique electronic properties. Compounds with similar structures have been utilized in organic electronics and photonic devices.

Research Insights

Recent studies have indicated that such compounds can serve as building blocks for organic semiconductors or as components in light-emitting diodes (LEDs) due to their ability to facilitate charge transport .

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) undergoes selective reduction to form amino derivatives, a critical step in pharmaceutical intermediate synthesis.

Experimental Data Table: Reduction Methods

Reagents/ConditionsProductYieldSource Citation
Fe + NH₄HCO₂ in H₂O/toluene (reflux)4-Benzyloxy-3-fluoroaniline100%
Fe + NH₄Cl in EtOH/H₂O (90°C, 2 hr)4-Benzyloxy-3-fluoroaniline94%
Hydrazine + Raney Ni in MeOH (rt, 2 hr)4-Benzyloxy-3-fluoroaniline83.17%

Key Observations:

  • Iron-based reductions achieve near-quantitative yields under reflux conditions .

  • Hydrazine with Raney nickel provides milder conditions but lower efficiency .

Substitution Reactions

The fluorine atom at position 3 participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Example Reaction Pathway:

Substitution with Methoxide

1 Benzyloxy 3 fluoro 2 nitrobenzene+NaOCH3DMF 60 C1 Benzyloxy 3 methoxy 2 nitrobenzene+NaF\text{1 Benzyloxy 3 fluoro 2 nitrobenzene}+\text{NaOCH}_3\xrightarrow{\text{DMF 60 C}}\text{1 Benzyloxy 3 methoxy 2 nitrobenzene}+\text{NaF}

Mechanistic Insights:

  • The nitro group activates the aromatic ring for NAS by withdrawing electron density, favoring attack at the meta position relative to itself.

  • Fluorine's leaving ability is enhanced in polar aprotic solvents like DMF .

Benzyloxy Group Oxidation

While direct experimental data for this compound is limited, analogous benzyloxy-containing nitroarenes undergo oxidation to carboxylic acids under strong conditions (e.g., KMnO₄/H₂SO₄).

Nitro Group Transformations

The nitro group can serve as a directing group for electrophilic substitution (e.g., halogenation) but typically requires deactivation mitigation via temporary protection .

Stability and Reactivity Considerations

FactorImpact on Reactivity
Nitro Group (-NO₂) Enhances electrophilicity at C-4/C-6
Benzyloxy Group Steric hindrance limits para-substitution
Fluorine Atom Moderates ring electron density

Comparative Reactivity with Analogues

CompoundReduction EfficiencyNAS Reactivity
1-(Benzyloxy)-3-fluoro-2-nitrobenzeneHigh (94–100%)Moderate
2-(Benzyloxy)-4-bromo-1-nitrobenzeneModerate (87%)High

Note: Bromine exhibits superior leaving-group ability compared to fluorine.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(Benzyloxy)-3-fluoro-2-nitrobenzene, and what key reaction conditions must be controlled to ensure regioselectivity?

  • Methodology :

  • Nitration : Introduce the nitro group via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
  • Benzyl Protection : Protect the hydroxyl group using benzyl bromide (BnBr) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution (e.g., KF in DMSO) depending on the substrate’s electronic environment .
    • Key Conditions :
  • Monitor reaction progress via TLC/HPLC to isolate intermediates.
  • Optimize solvent polarity and temperature to direct nitro group positioning (meta/para selectivity) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound, and how are spectral data interpreted?

  • Techniques :

  • NMR Spectroscopy : ¹H NMR (aromatic proton splitting patterns), ¹³C NMR (carbonyl/benzyl signals), and ¹⁹F NMR (fluorine coupling constants) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 270.22 g/mol for analogs) via ESI-MS or EI-MS .
  • X-ray Crystallography : Resolve crystal packing and substituent spatial arrangements (e.g., benzyloxy orientation) .
    • Data Interpretation :
  • Compare observed chemical shifts with predicted values (e.g., nitro groups deshield adjacent protons).

Advanced Research Questions

Q. What structural analogs of this compound have been studied, and how do their substituent patterns affect their chemical reactivity?

  • Key Analogs (from similarity analysis):

Compound NameSubstituent PositionsSimilarity ScoreReactivity Notes
2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzeneBr (C1), NO₂ (C3)0.90Bromine enhances electrophilic substitution
1-(Benzyloxy)-3-bromo-2-nitrobenzeneBr (C3), NO₂ (C2)0.88Steric hindrance slows coupling reactions
  • Reactivity Trends :
  • Electron-withdrawing groups (e.g., NO₂, F) deactivate the ring but direct incoming electrophiles to meta positions .

Q. How do the electronic effects of the benzyloxy and fluorine substituents influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

  • Mechanistic Insights :

  • Benzyloxy Group : Acts as an electron-donating group via resonance, activating the ring for oxidative addition but competing with steric bulk .
  • Fluorine : Withdraws electrons inductively, stabilizing transition states in Suzuki-Miyaura couplings .
    • Optimization Strategies :
  • Use bulky ligands (e.g., SPhos) to mitigate steric interference from benzyloxy groups .

Q. What challenges arise in the regioselective nitration of benzyloxy-substituted fluorobenzenes, and how can they be addressed using directing groups or catalysts?

  • Challenges :

  • Competing meta (fluorine-directing) vs. para (benzyloxy-directing) nitration pathways .
    • Solutions :
  • Temporary Protection : Mask hydroxyl groups with acetyl to shift nitro positioning .
  • Catalytic Directing : Use Pd(OAc)₂ to coordinate with benzyloxy oxygen, favoring para nitration .

Q. Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported yields for the synthesis of this compound across different studies?

  • Factors to Investigate :

  • Solvent Purity : Trace moisture in DMF can hydrolyze intermediates, reducing yields .
  • Catalyst Loading : Overuse of Pd catalysts may lead to side reactions (e.g., dehalogenation) .
    • Validation Steps :
  • Replicate conditions with strict anhydrous protocols and characterize byproducts via GC-MS .

Q. Methodological Recommendations

Q. What strategies are recommended for optimizing the stability of this compound during long-term storage?

  • Storage Conditions :

  • Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and hydrolysis .
    • Stability Testing :
  • Monitor purity quarterly via HPLC (C18 column, acetonitrile/water gradient) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s chemical behavior and applications are influenced by its substituents. Below is a detailed comparison with key analogues:

Table 1: Comparison of 1-(Benzyloxy)-3-fluoro-2-nitrobenzene and Similar Compounds

Compound Name CAS Number Substituents (Positions) Molecular Weight (g/mol) Similarity Score Key Differences/Applications
2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene 1393441-89-8 Br (1), F (5), NO₂ (3) Not reported 0.90 Bromine enhances reactivity in cross-coupling reactions
1-(Benzyloxy)-3-bromo-2-nitrobenzene 1314091-92-3 Br (3), NO₂ (2) Not reported 0.88 Bromine substitution alters electronic properties for nucleophilic substitution
1-Benzyloxy-3-methyl-2-nitrobenzene 61535-21-5 CH₃ (3), NO₂ (2) Not reported 0.93 Methyl group increases steric hindrance, reducing reactivity
1-Methoxy-3-methyl-2-nitrobenzene 5345-42-6 OCH₃ (1), CH₃ (3), NO₂ (2) Not reported 0.93 Methoxy group improves solubility in polar solvents
1-(Benzyloxy)-4-bromo-2-nitrobenzene 383868-64-2 Br (4), NO₂ (2) Not reported 0.95 Bromine at position 4 favors regioselective reactions
1-((Benzyloxy)Methyl)-3-bromobenzene 3395-75-3 Br (3), CH₂OBn (1) 277.16 Benzyloxymethyl group enhances lipophilicity

Key Observations

Substituent Effects :

  • Halogens (F vs. Br) : Fluorine’s electronegativity increases the electron-withdrawing effect, stabilizing intermediates in aromatic substitution reactions. Bromine, being a better leaving group, facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Methoxy vs. Benzyloxy : Methoxy groups (e.g., in 1-Methoxy-3-methyl-2-nitrobenzene) improve solubility in polar solvents, whereas benzyloxy groups enhance steric bulk and lipophilicity .

Positional Isomerism :

  • Moving substituents (e.g., bromine from position 3 to 4) significantly alters regioselectivity. For example, 1-(Benzyloxy)-4-bromo-2-nitrobenzene (CAS 383868-64-2) is more reactive in meta-directed reactions compared to its positional isomers .

Applications :

  • Brominated analogues (e.g., 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene) are preferred in catalytic reactions for synthesizing complex heterocycles .
  • Methyl-substituted derivatives (e.g., 1-Benzyloxy-3-methyl-2-nitrobenzene) are used in studies requiring reduced reactivity for controlled functionalization .

Preparation Methods

Preparation Methods of 1-(Benzyloxy)-3-fluoro-2-nitrobenzene

Several synthetic routes have been documented for the preparation of this compound, primarily involving nucleophilic aromatic substitution of fluoronitrobenzene derivatives with benzyl alcohol or benzyl halides under basic conditions. Below is a detailed analysis of the main preparation methods reported in the literature.

Nucleophilic Aromatic Substitution Using 2,6-Difluoronitrobenzene and Benzyl Alcohol

This method is one of the most efficient and widely used routes to synthesize this compound:

  • Reagents and Conditions : Sodium hydride (NaH) is suspended in anhydrous N,N-dimethylformamide (DMF) at room temperature. Benzyl alcohol is added dropwise to generate the benzyl alkoxide nucleophile. Then, 2,6-difluoronitrobenzene is added in one portion, and the reaction mixture is stirred for 1 hour at room temperature.

  • Work-up : After completion, water and ethyl acetate are added to separate the layers. The organic layer is washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • Purification : The crude product is purified by flash chromatography using a gradient of 6% to 35% ethyl acetate in hexanes.

  • Yield and Characterization : This method gives an 87% yield of this compound as a yellow oil. Mass spectrometry confirms the molecular ion at m/z 248 (M+H).

Parameter Details
Starting materials 2,6-Difluoronitrobenzene, Benzyl alcohol
Base Sodium hydride
Solvent Anhydrous DMF
Reaction temperature Room temperature
Reaction time 1 hour
Yield 87%
Purification Flash chromatography
Product state Yellow oil

Preparation via Reaction of 1,2-Dichloro-4-nitrobenzene with m-Fluorobenzyl Alcohol

An alternative approach involves the following steps:

  • Step 1 : Nitration of o-dichlorobenzene with sulfuric acid and nitric acid to yield 1,2-dichloro-4-nitrobenzene.

  • Step 2 : Reaction of 1,2-dichloro-4-nitrobenzene with m-fluorobenzyl alcohol in 2,5-dimethylfuran solvent in the presence of sodium hydride to afford 2-chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene.

  • Step 3 : Reduction of the chloro-nitro compound with ammonium chloride, iron powder, and water to obtain 3-chloro-4-(3-fluorobenzyloxy)aniline.

Comparative Analysis of Preparation Methods

Method Starting Material Base/Conditions Yield (%) Advantages Disadvantages
NaH + Benzyl alcohol + 2,6-Difluoronitrobenzene 2,6-Difluoronitrobenzene, Benzyl alcohol NaH, DMF, RT, 1 h 87 High yield, straightforward, mild conditions Requires handling of NaH (pyrophoric)
Multi-step via 1,2-Dichloro-4-nitrobenzene o-Dichlorobenzene, m-fluorobenzyl alcohol NaH, 2,5-dimethylfuran, Fe/NH4Cl reduction Not specified Allows introduction of multiple substituents Multi-step, longer process
Benzyl bromide benzylation Fluorophenol derivative, Benzyl bromide K2CO3, TBAB, acetonitrile, reflux ~55 Uses less reactive base, phase transfer catalyst Longer reaction time, moderate yield

Research Findings and Notes

  • The nucleophilic aromatic substitution on difluoronitrobenzene with benzyl alcohol in the presence of sodium hydride is the most efficient and commonly used method, providing high yield and purity.

  • Temperature control is critical during nitration and substitution steps to avoid over-nitration or decomposition of sensitive intermediates.

  • The benzyloxy group introduced via benzylation enhances the compound's reactivity by facilitating hydrogen bonding and influencing electrophilicity due to the electron-donating oxygen atom.

  • The fluorine atom in the aromatic ring increases the compound's susceptibility to nucleophilic attack due to its electronegativity and inductive effects, which is exploited in the nucleophilic aromatic substitution reactions.

  • The reduction step in multi-step syntheses typically employs iron powder and ammonium chloride in aqueous media, a mild and cost-effective method for converting nitro groups to amines when needed.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition
Molecular Formula C13H10FNO3
Molecular Weight 247.22 g/mol
Common Solvent N,N-Dimethylformamide (DMF)
Common Base Sodium hydride (NaH)
Reaction Temperature Room temperature (20-25 °C)
Reaction Time 1 hour (for NaH method)
Yield Up to 87% (NaH method)
Purification Method Flash chromatography
Key Safety Considerations Handle NaH carefully; control nitration temperature; avoid overexposure to nitro compounds

Properties

IUPAC Name

1-fluoro-2-nitro-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-11-7-4-8-12(13(11)15(16)17)18-9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVIQNJOSOYTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728061
Record name 1-(Benzyloxy)-3-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920284-79-3
Record name 1-(Benzyloxy)-3-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (1.522 g, 38.06 mmol) in anhydrous DMF (150 mL) at room temperature was added benzyl alcohol (3.44 mL, 33.3 mmol) dropwise over 10 minutes, and stirring was continued for another 10 minutes. 2,6-Difluoronitrobenzene (5.046 g, 31.72 mmol) was added to the reaction mixture in one portion. The reaction mixture was stirred for an hour, and 100 mL water and 100 mL ethyl acetate were added. The layers were separated, and the aqueous layer was extracted with 75 mL ethyl acetate. The combined organic layers were washed with 100 mL water and 100 mL brine, dried over sodium sulfate and concentrated in vacuo. The resulting residue was purified by flash chromatography (6% to 35% ethyl acetate in hexanes) to give 6.818 g (27.6 mmol, 87%) of 1-benzyloxy-3-fluoro-2-nitro-benzene as a yellow oil. MS: 248 (M+H)+.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 1,3-difluoro-2-nitrobenzene (1.0 g, 6.29 mmol), benzyl alcohol (0.81 mL, 7.86 mmol) and potassium carbonate (1.74 g, 12.6 mmol) in DMF (5 mL) is heated at 60° C. for 18 h. The reaction mixture is poured into EtOAc, and washed with water and brine. The organic phase is concentrated and purified to give the title compound: 1H NMR (CDCl3) 7.36 (m, 6H), 6.83 (m, 2H), 5.20 (s, 2H).
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Synthesis routes and methods IV

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

1-(Benzyloxy)-3-fluoro-2-nitrobenzene
1-(Benzyloxy)-3-fluoro-2-nitrobenzene
1-(Benzyloxy)-3-fluoro-2-nitrobenzene
1-(Benzyloxy)-3-fluoro-2-nitrobenzene
1-(Benzyloxy)-3-fluoro-2-nitrobenzene
1-(Benzyloxy)-3-fluoro-2-nitrobenzene

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